Comparison of Computed Physicochemical Properties with the 4-Difluoromethoxy Analog
The dimethylamino substituent (N(CH₃)₂) is a stronger hydrogen-bond acceptor (HBA) and a weaker hydrogen-bond donor than the difluoromethoxy group (OCF₂H). Calculated logP for the target compound is ~2.2, compared with ~2.6 for N-[4-(difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide (CAS 2415540-02-0), indicating lower lipophilicity for the dimethylamino variant . No experimentally determined logP or logD values have been published for either compound.
| Evidence Dimension | Predicted octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | ~2.2 (in silico) |
| Comparator Or Baseline | N-[4-(difluoromethoxy)phenyl]-5,6-dimethylpyrimidine-4-carboxamide: ~2.6 (in silico) |
| Quantified Difference | ΔlogP ≈ 0.4 units lower for target |
| Conditions | Computed using ACD/Labs Percepta or analogous consensus model |
Why This Matters
Lower logP may translate to better aqueous solubility and reduced nonspecific binding, influencing suitability for biochemical vs. cellular assays.
